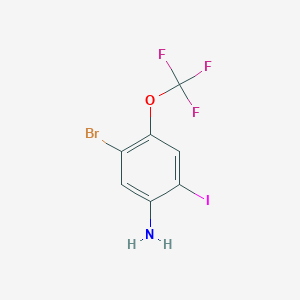

5-Bromo-2-iodo-4-(trifluoromethoxy)aniline

Description

5-Bromo-2-iodo-4-(trifluoromethyl)aniline (CAS: 1373233-07-8) is a halogenated aniline derivative with the molecular formula C₇H₄BrF₃IN and a monoisotopic mass of 364.85 g/mol . This compound features a trifluoromethyl (-CF₃) group at the 4-position, bromine at the 5-position, and iodine at the 2-position on the benzene ring. It is utilized as a key intermediate in organic synthesis, particularly in the preparation of fluorescent spirosilabifluorene derivatives and other functionalized aromatic systems . Its structural complexity arises from the combination of heavy halogens (Br, I) and the electron-withdrawing trifluoromethyl group, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C7H4BrF3INO |

|---|---|

Molecular Weight |

381.92 g/mol |

IUPAC Name |

5-bromo-2-iodo-4-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C7H4BrF3INO/c8-3-1-5(13)4(12)2-6(3)14-7(9,10)11/h1-2H,13H2 |

InChI Key |

JLOWWJWWZNZOPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)OC(F)(F)F)I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives. For instance, starting with 4-(trifluoromethoxy)aniline, bromination and iodination reactions can be carried out sequentially to introduce the bromine and iodine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts or reagents to facilitate the halogenation process. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-iodo-4-(trifluoromethoxy)aniline is widely used as a reagent in organic synthesis. It serves as a building block for the preparation of various organic compounds due to its ability to undergo substitution reactions, coupling reactions (such as Suzuki-Miyaura coupling), and oxidation-reduction processes. The presence of both bromine and iodine allows for versatile modifications that can lead to the development of new materials and pharmaceuticals .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been investigated for its potential therapeutic properties. It may act as a lead compound for developing drugs targeting diseases such as cancer and infectious diseases. The trifluoromethoxy group enhances its binding affinity to biological targets, making it suitable for studying enzyme inhibitors and receptor ligands .

5-Bromo-2-iodo-4-(trifluoromethoxy)aniline exhibits significant biological activities, including potential antimicrobial and anticancer properties. Studies have shown that halogenated anilines can inhibit the growth of various bacterial strains and induce apoptosis in cancer cell lines . The mechanism of action often involves interaction with key metabolic enzymes or signaling pathways, leading to altered cellular responses .

Anticancer Activity Study

A study investigated the effects of various halogenated anilines on cancer cell lines, revealing that compounds similar to 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline induced apoptosis in P388 murine leukemia cells at IC50 values ranging from 10 to 50 µM. This suggests potential efficacy against certain cancer types .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of several aniline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with bromine and trifluoromethoxy groups exhibited significant inhibition zones, suggesting robust antimicrobial action .

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, enhancing its effectiveness as an inhibitor or ligand.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between 5-Bromo-2-iodo-4-(trifluoromethyl)aniline and related halogenated anilines:

Table 1: Structural and Functional Comparison

Positional Isomerism and Halogen Effects

- Halogen Placement : The position of bromine and iodine significantly impacts reactivity. For example, 5-Bromo-4-iodo-2-methylaniline lacks the -CF₃ group but includes a methyl group, reducing steric hindrance compared to the trifluoromethyl analog.

- Electron-Withdrawing Groups : The -CF₃ group in 5-Bromo-2-iodo-4-(trifluoromethyl)aniline enhances electrophilic substitution resistance compared to -OCF₃ in 2-Bromo-4-(trifluoromethoxy)aniline , which is more polar due to the oxygen atom.

Functional Group Variations

- Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃) :

- Fluorine Substitution : 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline replaces iodine with fluorine, reducing molecular weight and enabling milder reaction conditions.

Biological Activity

5-Bromo-2-iodo-4-(trifluoromethoxy)aniline is a halogenated aniline derivative that has garnered attention in the fields of medicinal chemistry and biological research. This compound exhibits various biological activities, including potential antimicrobial and anticancer properties. The trifluoromethoxy group enhances its lipophilicity, which may improve its interaction with biological membranes and targets.

Chemical Structure and Properties

The molecular formula for 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline is C₇H₅BrF₃NO, with a molecular weight of approximately 256.02 g/mol. Its structure is characterized by the presence of a bromine atom, an iodine atom, and a trifluoromethoxy group attached to an aniline core. This unique combination of substituents imparts distinct electronic and steric properties that influence its biological activity.

The biological activity of 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline is likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound's ability to penetrate lipid membranes, potentially increasing its bioavailability. In biological systems, it may exert inhibitory effects on various biochemical pathways, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of halogenated anilines have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline may exhibit anticancer activity by targeting specific cancer cell lines. For example, studies on related compounds have shown efficacy against murine leukemia cells and other cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis of Similar Compounds

To better understand the unique properties of 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromoaniline | Bromo substituent at para position | Moderate antimicrobial activity |

| 2-Bromo-4-(trifluoromethyl)aniline | Trifluoromethyl instead of trifluoromethoxy | Varying anticancer effects |

| 4-Bromo-2-nitroaniline | Nitro group instead of trifluoromethoxy | Stronger antibacterial properties |

| 4-Bromo-2-chloroaniline | Chlorine substituent | Lower reactivity in biological systems |

The presence of the trifluoromethoxy group in 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline distinguishes it from these similar compounds by enhancing its electron-withdrawing capabilities and potentially altering its interaction profiles in biological systems.

Case Studies and Research Findings

- Anticancer Activity Study : A study explored the effects of various halogenated anilines on cancer cell lines, revealing that compounds similar to 5-Bromo-2-iodo-4-(trifluoromethoxy)aniline induced apoptosis in P388 murine leukemia cells at IC50 values ranging from 10 to 50 µM .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several aniline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine and trifluoromethoxy groups exhibited significant inhibition zones, suggesting a robust antimicrobial action .

- Mechanistic Insights : Research has shown that the mechanism by which halogenated anilines exert their effects often involves interaction with key metabolic enzymes or signaling pathways, leading to altered cellular responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.